S-(-)-Nicotine-Δ1'(5')-iminium Diperchlorate Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

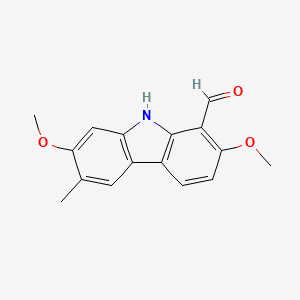

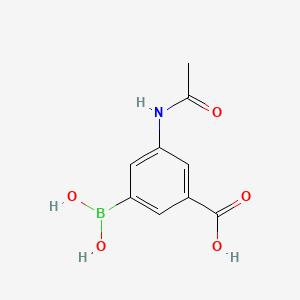

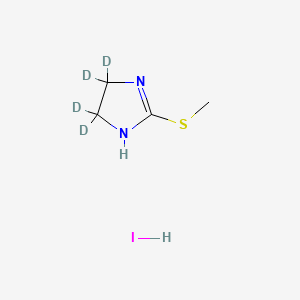

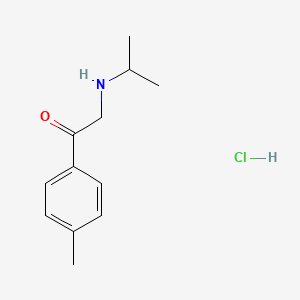

S-(-)-Nicotine-Δ1'(5')-iminium Diperchlorate Salt (SND) is a salt of nicotine, an alkaloid found in tobacco and other plants. It is a chiral compound, meaning it can exist in two forms that are mirror images of each other. The (+)-form is known as the dextrorotatory form, while the (-)-form is known as the levorotatory form. SND is the levorotatory form of nicotine and is used in scientific research to study the effects of nicotine on the body.

Applications De Recherche Scientifique

Metabolism to Cotinine

Nicotine-Δ1′(5′)-iminium ion, both as the diperchlorate and hydrochloride, is rapidly converted to cotinine by a hepatic cytoplasmic enzyme. This supports its role as an intermediate in the metabolic conversion of nicotine to cotinine (Gorrod & Hibberd, 1982).

CYP2A6 and CYP2A13-Catalyzed Metabolism

The compound is a mechanism-based inactivator of both CYP2A6 and CYP2A13 enzymes, playing a role in their inactivation after nicotine metabolism is complete (von Weymarn, Retzlaff & Murphy, 2012).

Stereochemical Studies

Stereochemical studies on the cytochrome P-450 catalyzed oxidation of (S)-nicotine to the (S)-nicotine delta 1'(5')-iminium species reveal insights into the biotransformation process, showing a stereoselective abstraction of the 5'-pro-E proton (Peterson, Trevor & Castagnoli, 1987).

Inhibition of Cytochrome P-450 2A6

S-(-)-Nicotine and related compounds, including the nicotine Δ1'-5'-iminium ion, act as inhibitors of human cytochrome P-450 2A6 (CYP2A6), influencing the metabolism of other compounds (Denton, Zhang & Cashman, 2004).

Role in Lung Cancer Risk

The metabolism of nicotine, including the formation of cotinine from the nicotine Δ1′(5′) iminium ion, is relevant to lung cancer risk. This pathway's impact on smoking behavior and subsequent disease risk is significant (Murphy, 2021).

Iminium Oxidase Activity

Aldehyde oxidase, also referred to as “iminium oxidase,” plays a primary role in the oxidation of the nicotine Δ1′(5′) iminium ion to cotinine (Brandänge & Lindblom, 1979).

Covalent Binding to Lung Microsomes

Metabolites of S-(-)-3H-nicotine, including the Δ1',5' iminium ion, bind covalently to lung microsomal macromolecules, suggesting potential implications for lung toxicity (Kim & Shigenaga, 1993).

Cyclic Voltammetry Studies

Cyclic voltammetry studies on cyclic iminium ions, including metabolites of nicotine, offer insights into charge transfer with biomolecules and potential implications for physiological activity (Ames et al., 1986).

Role in Nicotine Toxicity and Addiction

The iminium metabolite mechanism for nicotine toxicity and addiction suggests a role for oxidative stress and electron transfer, implicating the iminium ions in adverse physiological effects (Kovacic & Cooksy, 2005).

Propriétés

IUPAC Name |

3-[(2S)-1-methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl]pyridine;perchloric acid;perchlorate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N2.2ClHO4/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*2-1(3,4)5/h2,4,6-8,10H,3,5H2,1H3;2*(H,2,3,4,5)/q+1;;/p-1/t10-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVNQUFIXEFYECT-XRIOVQLTSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CCCC1C2=CN=CC=C2.OCl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1=CCC[C@H]1C2=CN=CC=C2.OCl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858177 |

Source

|

| Record name | (2S)-1-Methyl-2-(pyridin-3-yl)-3,4-dihydro-2H-pyrrol-1-ium perchlorate--perchloric acid (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2S)-1-methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl]pyridine;perchloric acid;perchlorate | |

CAS RN |

71014-67-0 |

Source

|

| Record name | (2S)-1-Methyl-2-(pyridin-3-yl)-3,4-dihydro-2H-pyrrol-1-ium perchlorate--perchloric acid (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS,7aS)-8-(1-Ethoxyethoxy)-2,2,6,6-tetramethylhexahydro-2H,6H-benzo[1,2-d:4,5-d']bis[1,3]dioxol-4-ol](/img/structure/B562092.png)